molecular formula C12H17N3O2S B13953081 3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B13953081
M. Wt: 267.35 g/mol
InChI Key: MGJYJNWHPLOXBA-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with various reagents to form the benzothiadiazine ring. One common method includes the reduction of nitrobenzenesulfonamides followed by cyclization with trimethyl orthoacetate . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide stands out due to its unique structural features, which may confer specific biological activities not observed in other similar compounds. Its pyrrolidine moiety, for example, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C12H17N3O2S/c16-18(17)14-12-4-2-1-3-11(12)9-15(18)8-10-5-6-13-7-10/h1-4,10,13-14H,5-9H2

InChI Key

MGJYJNWHPLOXBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2CC3=CC=CC=C3NS2(=O)=O

Origin of Product

United States

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